
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine is a chemical compound with the molecular formula C16H21N It is a structurally unique amine that features a naphthalene ring substituted with a methyl group and a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the hydroamination of olefins with nitroarenes. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of research and development . The process involves precise control of reaction conditions, including temperature, pressure, and the use of specific reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthalene derivatives, while reduction could produce amine derivatives with altered functional groups.
Applications De Recherche Scientifique
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in biological studies, including enzyme interactions and receptor binding assays.
Medicine: Its potential therapeutic properties are being explored in drug development, particularly for conditions that may benefit from its unique amine structure.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its distinctive chemical properties.
Mécanisme D'action
The exact mechanism of action for 3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine is not well-documented. it is believed to interact with molecular targets and pathways similar to other amine compounds. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-(naphthalen-1-ylamino)butan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of both a naphthalene ring and a butan-1-amine chain. This combination of features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H21N |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
3-methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine |
InChI |
InChI=1S/C16H21N/c1-12-8-9-15(16(2,3)10-11-17)14-7-5-4-6-13(12)14/h4-9H,10-11,17H2,1-3H3 |
Clé InChI |
MRNHEDMBWNNEBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C(C)(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
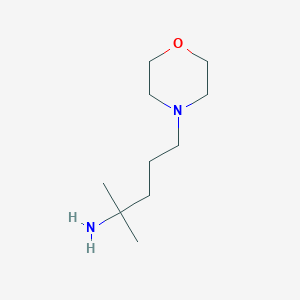
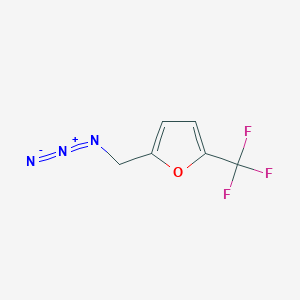
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)

![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
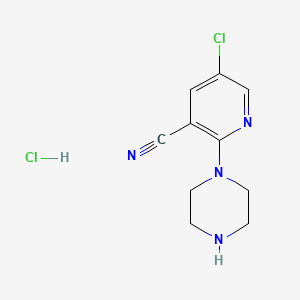

![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
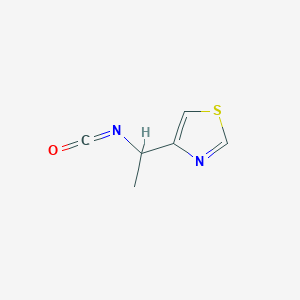
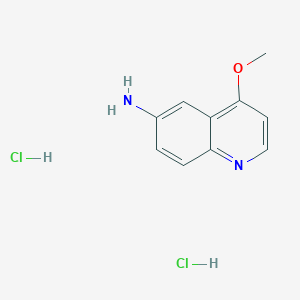
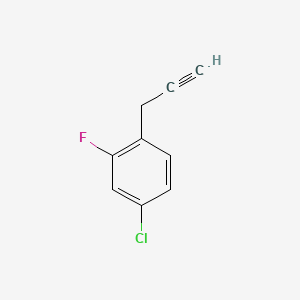
![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)

